2-Amino-4-(methylsulfonyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-Amino-4-(methylsulfonyl)phenol" often involves complex reactions. For example, Al-Hourani et al. (2020) described the synthesis of tetrazole derivatives involving a (methylsulfonyl)phenyl group, highlighting the use of X-ray crystallography for structure determination (Al-Hourani et al., 2020). Such methods are crucial for confirming the molecular structure of synthesized compounds.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray crystallography, as seen in the study by Romero and Angela Margarita (2008), where substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were synthesized and their structure analyzed (Romero & Angela Margarita, 2008).
Chemical Reactions and Properties
Chemical reactions involving (methylsulfonyl)phenyl groups can lead to various products, depending on the conditions. Grunewald et al. (1997) explored the role of the acidic hydrogen in compounds with a (methylsulfonyl)phenyl group, affecting selectivity towards certain biological targets (Grunewald et al., 1997).
Physical Properties Analysis
The physical properties of compounds with (methylsulfonyl)phenyl groups can vary widely. Shockravi et al. (2003) synthesized sulfinyl-bis compounds and analyzed their crystal structures, offering insights into the physical characteristics of these molecules (Shockravi et al., 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the functional groups present in the molecule. Watari et al. (2004) discussed the synthesis of sulfonated polyimides, showing how the presence of sulfonate groups affects water stability and proton conductivity (Watari et al., 2004).
Scientific Research Applications
Chemical Reactions and Synthesis
- 2-Amino-4-(methylsulfonyl)phenol has been involved in chemical reactions, such as the heating of 2-aminophenylsulfonylacetic acid in dilute sodium hydroxide solution, which led to the production of 2-methylsulfonylaniline (Shaw & Miller, 1970).
Biological Activity
- The compound has been explored for its potential in inhibiting phenylethanolamine N-methyltransferase (PNMT) and its selectivity towards PNMT in comparison with its affinity toward the alpha 2-adrenoceptor (Grunewald et al., 1997).
- It has also been identified as an antitrypanosomal agent, distinct from its antiplasmodial activity, providing insights into the development of potent antitrypanosomal agents (Veale et al., 2019).
Membrane Technology
- 2-Amino-4-(methylsulfonyl)phenol has been used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes, showing potential in water flux improvement and dye treatment applications (Liu et al., 2012).
Catalysis
- The compound has been involved in the preparation of new cis-dioxomolybdenum(vi)(L) complexes, which can catalyze epoxidation and sulfoxidation reactions (Hossain et al., 2017).
Medical Applications
- It has been studied as a component in the synthesis of benzenesulfonamides, showing potential as membrane-bound phospholipase A2 inhibitors and in reducing myocardial infarction size (Oinuma et al., 1991).
- Additionally, it has been evaluated in the synthesis of substituted benzenesulfonamides with antibacterial activity (Gein et al., 2006).
Dye Treatment and Environmental Applications
- The compound has been identified in the study of electrolysis products of a bisazo reactive dye, showing potential in environmental applications (Elizalde-González et al., 2012).
Drug Metabolism Studies
- 2-Amino-4-(methylsulfonyl)phenol has been utilized in drug metabolism studies, such as the preparation of mammalian metabolites of drugs using microbial systems (Zmijewski et al., 2006).
Safety And Hazards
2-Amino-4-(methylsulfonyl)phenol is considered hazardous . It can cause skin corrosion or irritation and serious eye damage or eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . Personal protective equipment should be used when handling this chemical .
properties
IUPAC Name |
2-amino-4-methylsulfonylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLMBHYNCSYPOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024490 | |
Record name | 2-Amino-4-(methylsulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024490 | |
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Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-4-(methylsulfonyl)phenol is a dark brown powder. (NTP, 1992) | |
Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19785 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
1 to 5 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19785 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
2-Amino-4-(methylsulfonyl)phenol | |
CAS RN |
98-30-6 | |
Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19785 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Amino-4-(methylsulfonyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenol, 2-amino-4-(methylsulfonyl)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-amino-4-(methylsulfonyl)- | |
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Record name | 2-Amino-4-(methylsulfonyl)phenol | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-(methylsulphonyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.414 | |
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Record name | 2-Amino-4-(methylsulfonyl)phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
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Melting Point |
189 to 190 °F (NTP, 1992) | |
Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19785 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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